Technical Monograph: Methallyl Iodide in Advanced Organic Synthesis
Technical Monograph: Methallyl Iodide in Advanced Organic Synthesis
CAS: 3756-30-7 IUPAC Name: 3-Iodo-2-methylprop-1-ene Synonyms: Methallyl iodide, 2-Methylallyl iodide, 3-Iodo-2-methylpropene
Executive Summary: Strategic Utility
Methallyl iodide (3-iodo-2-methylprop-1-ene) serves as a high-reactivity electrophile in organic synthesis, primarily used to introduce the isobutenyl group. Unlike its chloride or bromide counterparts, the iodide offers superior leaving group ability (
Its structural uniqueness lies in the 2-methyl group, which sterically shields the
Physicochemical Profile
| Property | Value | Context for Researchers |
| Molecular Weight | 182.00 g/mol | Stoichiometry calculations. |
| Physical State | Liquid (Clear to amber) | Color darkens upon iodine liberation (decomposition). |
| Boiling Point | 109–110 °C | Relatively high BP allows for reflux in THF/Acetone without rapid loss. |
| Density | 1.693 g/mL (20 °C) | Heavy organic layer during aqueous workups (bottom layer). |
| Refractive Index | Purity check parameter. | |
| Stability | Light/Heat Sensitive | Critical: Must be stored over copper wire to scavenge free iodine. |
| Solubility | Miscible in organic solvents | Soluble in Et2O, DCM, THF, Acetone; immiscible in water. |
Synthesis & Stabilization Protocol
Commercially available methallyl iodide is expensive and degrades rapidly. For high-stakes synthesis, fresh preparation via the Finkelstein reaction is the gold standard.
Optimized Finkelstein Protocol
Reaction:
Step-by-Step Methodology:
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Reagent Prep: Dry Sodium Iodide (NaI) (1.2 equiv) in an oven at 120°C for 4 hours to remove hygroscopic water.
-
Solvation: Dissolve NaI in anhydrous Acetone (0.5 M concentration).
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Addition: Add Methallyl Chloride (1.0 equiv) dropwise at room temperature.
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Reaction: Stir vigorously. A white precipitate (NaCl) will form immediately. Cover flask with foil to exclude light. Stir for 18–24 hours.
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Workup (Critical for Stability):
-
Filter off NaCl precipitate.
-
Concentrate the filtrate carefully (do not distill to dryness if unstable).
-
Dissolve residue in
. -
Wash 1: 10% Aqueous Sodium Thiosulfate (
) to remove free iodine (yellow/brown color should vanish). -
Wash 2: Brine.
-
Dry over
(Magnesium Sulfate).
-
-
Storage: Add a polished copper wire to the vial. Store at 4°C in the dark.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the Finkelstein conversion of chloride to iodide, emphasizing the critical thiosulfate wash to ensure product stability.
Spectroscopic Identification (Self-Validation)
When synthesizing or verifying the reagent, use these representative NMR signals.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.85 | Singlet | 3H | ||
| 3.94 | Singlet | 2H | ||
| 4.92 | Singlet (fine split) | 1H | ||
| 5.18 | Singlet (fine split) | 1H | ||
| ~142.0 | Quaternary | - | ||
| ~113.5 | CH2 | - | ||
| ~21.0 | CH3 | - | ||
| ~15.0 | CH2 | - |
Note: Shifts are approximate (CDCl3) and may vary slightly by concentration.
Reactivity & Mechanism: The Advantage
Methallyl iodide is a specialized tool for introducing the 2-methylprop-2-en-1-yl moiety.
Mechanistic Pathway: Enolate Alkylation
The primary utility is in the alkylation of enolates (ketones, esters, imides).
-
Regioselectivity: The methyl group at C2 creates steric hindrance that disfavors attack at the
-carbon ( ), funneling the reaction through the direct -attack ( ). -
Reactivity: The C-I bond is weaker (~57 kcal/mol) than C-Br (~68 kcal/mol), making the iodide ~100x more reactive towards nucleophiles.
DOT Diagram: Alkylation Mechanism
Caption: Mechanistic bifurcation showing the suppression of the SN2' pathway due to the steric bulk of the C2-methyl group.
Applications in Drug Development & Total Synthesis
Case Study 1: Total Synthesis of Spirotoamides
In the synthesis of the C7-C20 fragment of Spirotoamides A, B, and C , methallyl iodide was used to alkylate an Evans auxiliary (oxazolidinone).
-
Protocol: Lithium enolate generation (LiHMDS) followed by addition of methallyl iodide at -78°C.
-
Outcome: High diastereoselectivity (>95:5 dr) was achieved.[1] The iodide was crucial because the corresponding bromide reacted too slowly at cryogenic temperatures, leading to enolate decomposition.
-
Reference: Synthesis of the C(7)-C(20) Fragment of Spirotoamides, J. Braz. Chem. Soc., 2019.
Case Study 2: 11 -HSD1 Inhibitors
In the development of cyclic inhibitors for 11
-
Role: Introduction of the methallyl group provided a handle for subsequent Ring-Closing Metathesis (RCM) to form a bicyclic core.
-
Why Iodide? The subsequent RCM step required a terminal alkene. The iodide allowed for mild alkylation conditions that did not racemize the adjacent chiral center.
-
Reference: Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1, Patent US20120108579A1.
Safety & Handling (The "Lachrymator" Factor)
Methallyl iodide is a potent alkylating agent and lachrymator.
-
Containment: Always handle in a functioning fume hood. The vapor causes immediate tearing and respiratory irritation.
-
Skin Contact: It is a vesicant (blistering agent). Double-gloving (Nitrile + Laminate) is recommended.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkylating potential and iodine byproducts.
References
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Synthesis Application: Synthesis of the C(7)-C(20) Fragment of Spirotoamides A, B and C. Journal of the Brazilian Chemical Society, 2019.
-
Drug Discovery: Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. US Patent 20120108579A1.
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General Reactivity: Alkylation of Enolates. Chemistry LibreTexts.
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Properties & Safety: 3-Iodo-2-methylpropene Product Data. Sigma-Aldrich.[2]
